molecular formula C22H19NO3 B3508029 N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide

N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide

Cat. No.: B3508029
M. Wt: 345.4 g/mol
InChI Key: TXRZKMDUSODLTI-UHFFFAOYSA-N
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Description

N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a benzoyl group attached to a benzyl ether, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Benzoylbenzyl Chloride: This is achieved by reacting 4-benzoylbenzyl alcohol with thionyl chloride (SOCl~2~) under reflux conditions.

    Etherification: The 4-benzoylbenzyl chloride is then reacted with 3-hydroxyphenylacetamide in the presence of a base such as potassium carbonate (K~2~CO~3~) to form the desired ether linkage.

    Purification: The final product is purified using recrystallization techniques to obtain N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl~3~) or aluminum chloride (AlCl~3~).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but with different substituents on the aromatic rings, leading to variations in their chemical and biological properties.

    Benzoylbenzyl ethers: Compounds with similar ether linkages but different amide or other functional groups.

    Phenylacetamide derivatives: Compounds with similar amide moieties but different aromatic substituents.

The uniqueness of N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-[(4-benzoylphenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-16(24)23-20-8-5-9-21(14-20)26-15-17-10-12-19(13-11-17)22(25)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRZKMDUSODLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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